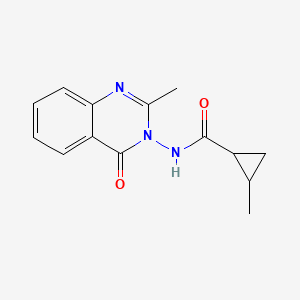

2-Methyl-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Methyl-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)cyclopropanecarboxamide, with a molecular formula of C₁₄H₁₅N₃O₂ and a molecular weight of approximately 257.29 g/mol, is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a cyclopropanecarboxamide functional group linked to a quinazolinone moiety, which is known for its diverse pharmacological properties.

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include cyclopropanation reactions followed by coupling with quinazolinone derivatives. Mechanochemical methods have also been reported, allowing for rapid synthesis under mild conditions using deep eutectic solvents as catalysts.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the realms of anti-inflammatory and antitumor effects. The quinazolinone derivatives have been studied for their ability to inhibit various cancer cell lines and modulate inflammatory pathways, making them promising candidates in drug development for treating cancer and inflammatory diseases.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cancer progression and inflammation. Interaction studies suggest that the compound may exhibit binding affinity toward these targets, which is crucial for understanding its mechanism of action and optimizing therapeutic potential.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Anti-cancer Activity | A study demonstrated that similar quinazolinone derivatives showed inhibition of cell proliferation in various cancer cell lines, indicating potential use in oncology. |

| Anti-inflammatory Effects | Research revealed that these compounds could modulate inflammatory pathways, suggesting their utility in treating inflammatory diseases. |

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. The following table highlights some of these compounds along with their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetoacetamide | Structure | Exhibits a different biological activity profile |

| CC-122 (a thalidomide analog) | Structure | Known for anti-inflammatory properties |

| 6-Iodo-2-methyl-4-oxoquinazolin-3(4H)-yl derivatives | Structure | Enhanced potency in certain assays |

Properties

CAS No. |

732992-32-4 |

|---|---|

Molecular Formula |

C14H15N3O2 |

Molecular Weight |

257.29 g/mol |

IUPAC Name |

2-methyl-N-(2-methyl-4-oxoquinazolin-3-yl)cyclopropane-1-carboxamide |

InChI |

InChI=1S/C14H15N3O2/c1-8-7-11(8)13(18)16-17-9(2)15-12-6-4-3-5-10(12)14(17)19/h3-6,8,11H,7H2,1-2H3,(H,16,18) |

InChI Key |

GSRQZYMOIWRXKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1C(=O)NN2C(=NC3=CC=CC=C3C2=O)C |

solubility |

30.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.